An In-Depth Technical Guide to 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the physical and chemical properties of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene. While this specific molecule is not extensively documented in current literature, this document extrapolates its characteristics from the well-established chemistry of its constituent functional groups: the aryl fluorosulfate and the N-(2-hydroxyethyl)benzamide moieties. The insights provided herein are grounded in the principles of organic chemistry and draw from extensive research into related compounds, offering a predictive and practical resource for its synthesis, handling, and potential applications.
Molecular Structure and Physicochemical Properties
The foundational step in understanding a molecule is to analyze its structure and predict its properties.
Caption: Structure of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C9H10FNO5S |
| Molecular Weight | 263.24 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | >95-100 °C (estimated based on similar structures)[1] |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO, slightly soluble in water (predicted)[1] |
| pKa | ~13.25 (for the hydroxyl group, predicted)[1] |
The Aryl Fluorosulfate Moiety: A Stable yet Reactive Functional Group
The aryl fluorosulfate group is a cornerstone of modern chemical biology and drug discovery, primarily due to its unique stability and context-dependent reactivity. Unlike more reactive sulfonyl halides, aryl fluorosulfates are remarkably stable under many physiological conditions, including in aqueous solutions and in the presence of many biological nucleophiles.[2] This stability is attributed to the high homolytic bond dissociation energy of the S-F bond, which is significantly greater than that of S-Cl bonds, making it resistant to reduction and thermolysis.[3]
However, the fluorosulfate group is not inert. It participates in a class of reactions known as Sulfur(VI) Fluoride Exchange (SuFEx), a powerful click chemistry transformation.[4] This reaction allows for the efficient and selective formation of covalent bonds with nucleophiles, particularly under specific catalytic conditions or within the unique microenvironment of a protein's active site.[2][5] The reactivity of the sulfur atom can be triggered by hydrogen bonding to the fluorine, which activates the sulfur-fluorine bond for nucleophilic attack.[5] This has made aryl fluorosulfates valuable as "warheads" in covalent inhibitors and as versatile connectors in chemical biology.[5][6]
Furthermore, aryl fluorosulfates are excellent alternatives to triflates in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings.[7][8][9][10] This makes them highly valuable building blocks in synthetic organic chemistry for the construction of complex molecules.[8]
The N-(2-hydroxyethyl)carbamoylbenzene Moiety
The N-(2-hydroxyethyl)carbamoyl group is a common structural motif in medicinal chemistry. The amide bond provides structural rigidity and participates in hydrogen bonding, which is crucial for molecular recognition in biological systems. The terminal hydroxyl group offers a site for further functionalization or can act as a hydrogen bond donor or acceptor, enhancing solubility and interaction with biological targets. Benzamides, in general, are a well-established class of compounds with a wide range of biological activities.[11] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide linkage, along with the terminal alcohol, suggests that this portion of the molecule will significantly influence its solubility and binding properties.
Synthesis and Methodologies
A plausible synthetic route to 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene would involve two key steps: the formation of the N-(2-hydroxyethyl)benzamide followed by the installation of the fluorosulfate group.
Caption: Proposed synthetic pathway.
Experimental Protocol 1: Synthesis of 3-Hydroxy-N-(2-hydroxyethyl)benzamide
This procedure is based on standard amide coupling reactions.
-
Dissolution: Dissolve 3-hydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add an amide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir at room temperature for 15 minutes.
-
Amine Addition: Add ethanolamine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-Hydroxy-N-(2-hydroxyethyl)benzamide.
Experimental Protocol 2: Synthesis of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene
This protocol utilizes sulfuryl fluoride (SO2F2) gas, a common reagent for this transformation.[6][12]
-
Dissolution: Dissolve 3-Hydroxy-N-(2-hydroxyethyl)benzamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Base Addition: Add a base, such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (1.5 equivalents), to the solution and cool to 0 °C.
-
Sulfuryl Fluoride Addition: Carefully bubble sulfuryl fluoride (SO2F2) gas through the solution for 30-60 minutes, or use a shelf-stable SuFEx reagent like 4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF).[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the final product by column chromatography to obtain 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene.
Applications in Research and Drug Development
The unique properties of the aryl fluorosulfate group make this class of compounds highly valuable in drug discovery and chemical biology.
-
Covalent Inhibitors: The context-dependent reactivity of the fluorosulfate allows it to act as a "warhead" to form a covalent bond with nucleophilic amino acid residues (such as tyrosine, lysine, serine, or histidine) in a protein's binding site.[5][13] This can lead to potent and selective irreversible inhibitors.
-
Chemical Probes: The stability of the fluorosulfate group allows for its incorporation into molecular probes to study biological systems.[5] These probes can be used for activity-based protein profiling and target identification.
-
Drug Discovery Scaffolds: The ability of aryl fluorosulfates to participate in a wide range of cross-coupling reactions makes them versatile building blocks for creating libraries of complex molecules for drug screening.[8][9]
-
PET Imaging Agents: The fluorosulfate group can be radiolabeled with Fluorine-18 to create PET imaging agents, which are valuable tools in drug development and diagnostics.[2][14]
Caption: Conceptual application as a covalent inhibitor.
Safety and Handling
Working with sulfonyl fluorides and their precursors requires strict adherence to safety protocols due to their potential hazards.
| Hazard | Precaution |
| Sulfuryl Fluoride (SO2F2) | Highly toxic, colorless, and odorless gas.[15] Work must be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including a gas-tight chemical protection suit and self-contained breathing apparatus for handling large quantities.[15] |
| Sulfuryl Chloride Fluoride | Corrosive and reacts with moisture.[16] Handle in a fume hood, wearing gloves, goggles, and a lab coat. Store in a cool, dry place, away from water.[16] |
| Skin and Eye Contact | Can cause severe irritation or burns. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[16][17] |
| Inhalation | May cause respiratory irritation.[15] High concentrations can be fatal.[15] If inhaled, move to fresh air and seek immediate medical attention. |
| Spills | Evacuate the area and ventilate. For small spills, absorb with an inert material and dispose of as hazardous waste. For larger spills, follow emergency procedures.[17] |
General Laboratory Practices:
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated chemical fume hood.
-
Keep reactive reagents away from water and moisture.
-
Be aware of the potential for delayed effects from exposure.[15]
Conclusion
1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene represents a molecule of significant interest at the intersection of medicinal chemistry and chemical biology. By understanding the distinct properties of the aryl fluorosulfate and N-(2-hydroxyethyl)benzamide moieties, researchers can effectively synthesize, handle, and explore the potential of this compound. The stability and latent reactivity of the fluorosulfate group, combined with the hydrogen-bonding capabilities of the side chain, make it a promising candidate for the development of novel chemical probes and targeted covalent therapeutics. This guide provides a foundational framework for further investigation into this and related molecular structures.
References
Sources
- 1. N-(Hydroxymethyl)benzamide | 6282-02-6 [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 5. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ICSC 1402 - SULFURYL FLUORIDE [chemicalsafety.ilo.org]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. nj.gov [nj.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2-Hydroxy-N-(2-hydroxyethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
- 21. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]
- 24. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 28. chemsynthesis.com [chemsynthesis.com]
- 29. Sulfuryl Fluoride Fact Sheet [npic.orst.edu]
- 30. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases | PLOS One [journals.plos.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. jk-sci.com [jk-sci.com]
